N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Description
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-fluorophenyl group and a dimethyl-nitro-pyrazolyl group attached to an acetamide backbone
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN4O3/c1-7-13(19(21)22)8(2)18(17-7)6-12(20)16-11-4-3-9(14)5-10(11)15/h3-5H,6H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDBMMQHRHQURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)Br)F)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination and Fluorination: The aromatic ring is brominated and fluorinated using bromine and a fluorinating agent such as N-fluorobenzenesulfonimide.
Acylation: The final step involves the acylation of the pyrazole derivative with an appropriate acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE undergoes various types of chemical reactions:
Substitution Reactions: The bromo and fluoro groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl groups.
Scientific Research Applications
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.
Chemical Reactivity: The presence of electron-withdrawing groups such as nitro and halogen atoms can influence its reactivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Lacks the nitro group, which may affect its reactivity and biological activity.
N~1~-(4-CHLORO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE: Contains a chloro group instead of a bromo group, which can influence its chemical properties.
Uniqueness
The unique combination of bromo, fluoro, and nitro groups in N1-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
